molecular formula C14H23N B174605 N,N-bis(2-methylpropyl)aniline CAS No. 13369-17-0

N,N-bis(2-methylpropyl)aniline

Cat. No. B174605
CAS RN: 13369-17-0
M. Wt: 205.34 g/mol
InChI Key: LMOOEMRNWCISOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-bis(2-methylpropyl)aniline” is a chemical compound that contains a total of 38 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 tertiary amine (aromatic) .


Synthesis Analysis

Anilines, such as “N,N-bis(2-methylpropyl)aniline”, can be synthesized through various methods. One common method is the nitration-reduction pathway, which involves replacing a hydrogen atom on a benzene ring with a primary amine group . Another method involves the palladium-catalyzed amination, which can be used for reactions of secondary amines, primary amines, and ammonia equivalents .


Molecular Structure Analysis

“N,N-bis(2-methylpropyl)aniline” has a molecular formula of C14H23N. It contains a total of 38 atoms, including 23 Hydrogen atoms, 14 Carbon atoms, and 1 Nitrogen atom .


Chemical Reactions Analysis

Anilines, including “N,N-bis(2-methylpropyl)aniline”, can be used in the synthesis of new polyaniline (PANI) derivatives. These derivatives can be characterized by elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .


Physical And Chemical Properties Analysis

“N,N-bis(2-methylpropyl)aniline” has a total of 38 bonds; 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring(s), and 1 tertiary amine(s) (aromatic) .

Scientific Research Applications

Synthesis and Structure Analysis

N,N-bis(2-methylpropyl)aniline and its derivatives have been widely studied for their synthesis and structural properties. For instance, the synthesis and characterization of copper(II) and zinc(II) complexes with N,N-bis(N-ethyl-2-ylmethylbenzimidazol)allylamine ligand demonstrate complex structures and properties, like distorted square-based pyramidal and tetrahedral arrangements, which are crucial in understanding their chemical behavior (Shen et al., 2018). Similarly, the crystal structure of N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline reveals its potential as a flexible ligand for metal coordination, hinting at its diverse applications in coordination chemistry (Daoudi et al., 2002).

Antioxidant and Biological Activities

Several studies focus on the antioxidant properties of N,N-bis(2-methylpropyl)aniline derivatives. For example, manganese(II) and copper(II) complexes containing bis(N-allylbenzimidazol-2-ylmethyl)aniline have exhibited significant radical scavenging activity, suggesting their potential in developing antioxidant agents (Wu et al., 2015). Additionally, copper-based metallonucleases synthesized from related compounds have shown promising cytotoxicity against cancer cells, indicating their potential use in cancer therapy (Zhang et al., 2021).

Electroluminescence and Photochemistry

Compounds derived from N,N-bis(2-methylpropyl)aniline have been explored for their electroluminescent properties. For instance, highly luminescent tetradentate bis-cyclometalated platinum complexes utilizing derivatives of this compound have shown potential in electroluminescence applications, including organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

Catalysis and Chemical Reactivity

The compound's derivatives have been utilized in catalysis and chemical reactions. For example, palladium complexes bearing diphosphinidenecyclobutene ligands have been used to efficiently catalyze the direct conversion of allylic alcohols (Ozawa et al., 2002). Another study on electrochemically stimulated pH changes using a bis-aniline-cross-linked Au nanoparticle composite highlights the potential of these compounds in controlling chemical reactivity (Frasconi et al., 2010).

Corrosion Inhibition

Density functional theory (DFT) studies of bipyrazolic-type organic compounds, including N,N-bis(2-methylpropyl)aniline derivatives, have been conducted to understand their potential as corrosion inhibitors. These studies elucidate their inhibition efficiencies and reactive sites, contributing to the development of more effective corrosion prevention strategies (Wang et al., 2006).

Composite Material Applications

The combination of temperature-responsive polymer particles with an electrically conducting polyaniline shell layer, using derivatives of N,N-bis(2-methylpropyl)aniline, has been researched for biotechnology applications. This innovation opens avenues for developing biocompatible, electrically conductive composite polymer particles (Ahmad et al., 2014).

Future Directions

“N,N-bis(2-methylpropyl)aniline” and its derivatives have potential applications in various fields. For instance, they can be used in the design of chemical sensors . Furthermore, they can be used in the production of thermosetting polymers, particularly epoxy resins .

properties

IUPAC Name

N,N-bis(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-12(2)10-15(11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOOEMRNWCISOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409115
Record name Benzenamine, N,N-bis(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(2-methylpropyl)aniline

CAS RN

13369-17-0
Record name Benzenamine, N,N-bis(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13369-17-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-bis(2-methylpropyl)aniline
Reactant of Route 2
Reactant of Route 2
N,N-bis(2-methylpropyl)aniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N-bis(2-methylpropyl)aniline
Reactant of Route 4
Reactant of Route 4
N,N-bis(2-methylpropyl)aniline
Reactant of Route 5
Reactant of Route 5
N,N-bis(2-methylpropyl)aniline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-bis(2-methylpropyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.